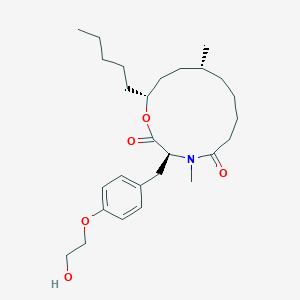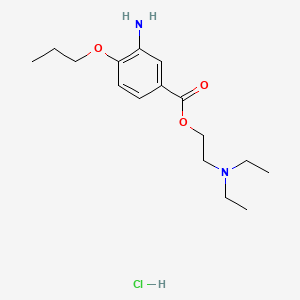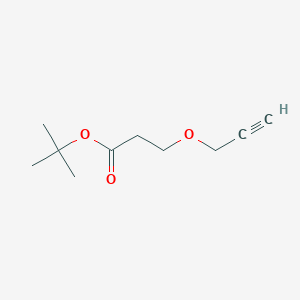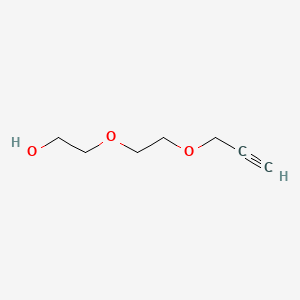
PF-1163B
Vue d'ensemble
Description
PF-1163B est un antibiotique macrolide isolé du champignon Penicillium. Il présente une activité antifongique puissante, en particulier contre la souche fongique pathogène Candida albicans . This compound inhibe la synthèse de l'ergostérol, un composant crucial des membranes cellulaires fongiques, avec une valeur IC50 de 34 nanogrammes par millilitre .
Mécanisme D'action
PF-1163B, also known as “(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione”, is a depsipeptide antifungal isolated from Penicillium .
Target of Action
This compound primarily targets the enzyme ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway . Ergosterol is a critical component of fungal cell membranes, and its disruption leads to impaired cell function and growth.
Mode of Action
This compound inhibits the synthesis of ergosterol (ERG) by blocking the activity of the ERG25p enzyme . This inhibition disrupts the ergosterol biosynthetic pathway, leading to a deficiency of ergosterol in the fungal cell membrane.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the ERG25p enzyme, this compound disrupts the conversion of sterol intermediates into ergosterol. This disruption affects the integrity and function of the fungal cell membrane, leading to inhibited growth of the fungus.
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a deficiency of ergosterol in the fungal cell membrane . This deficiency impairs the function and integrity of the cell membrane, leading to inhibited growth of the fungus. This compound exhibits antifungal activity against the pathogenic fungal strain Candida albicans .
Analyse Biochimique
Biochemical Properties
It is known that PF-1163B inhibits the synthesis of ergosterol , a critical component of fungal cell membranes. This suggests that this compound may interact with enzymes involved in the ergosterol biosynthesis pathway.
Cellular Effects
This compound has been shown to inhibit the growth of Candida albicans, a common fungal pathogen . It does not appear to affect other Candida strains, Aspergillus fumigatus, or HepG2 cells . This suggests that this compound may have specific effects on certain cellular processes in C. albicans.
Molecular Mechanism
Its antifungal activity is believed to be due to its inhibition of ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.
Méthodes De Préparation
PF-1163B est synthétisé par une série de réactions chimiques à partir du (S)-citronellène. L'étape clé de sa synthèse implique une réaction de métathèse de fermeture de cycle d'un ester et d'un dérivé d'amide obtenu à partir d'une N-méthyl-l-tyrosine substituée . Le composé est produit industriellement par fermentation d'espèces de Penicillium, suivie de processus d'isolement et de purification .
Analyse Des Réactions Chimiques
PF-1163B subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des dérivés avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent modifier la structure cyclique du macrolide.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : this compound est utilisé comme composé modèle pour étudier les antibiotiques macrolides et leur synthèse.
Biologie : Il est utilisé pour étudier les mécanismes de l'activité antifongique et l'inhibition de la synthèse de l'ergostérol.
Médecine : this compound est étudié pour son utilisation potentielle dans le traitement des infections fongiques, en particulier celles causées par Candida albicans.
Industrie : This compound est utilisé dans le développement d'agents antifongiques et comme composé de référence dans les processus de contrôle de la qualité
Mécanisme d'action
This compound exerce ses effets antifongiques en inhibant la synthèse de l'ergostérol, un composant vital des membranes cellulaires fongiques. Cette inhibition perturbe l'intégrité de la membrane cellulaire, conduisant à la mort cellulaire. La cible moléculaire de this compound est l'enzyme impliquée dans la voie de biosynthèse de l'ergostérol .
Applications De Recherche Scientifique
PF-1163B has several scientific research applications:
Chemistry: this compound is used as a model compound for studying macrolide antibiotics and their synthesis.
Biology: It is used to investigate the mechanisms of antifungal activity and ergosterol synthesis inhibition.
Medicine: this compound is explored for its potential use in treating fungal infections, particularly those caused by Candida albicans.
Industry: This compound is used in the development of antifungal agents and as a reference compound in quality control processes
Comparaison Avec Des Composés Similaires
PF-1163B est similaire à d'autres antibiotiques macrolides tels que PF-1163A. Les deux composés partagent une structure macrocyclique à 13 membres contenant un dérivé de N-méthyl tyrosine et un acide gras hydroxylé. PF-1163A diffère de this compound par la présence d'un groupe hydroxyle supplémentaire sur la chaîne latérale . D'autres composés similaires comprennent divers antibiotiques macrolides qui inhibent la synthèse de l'ergostérol, mais this compound est unique en raison de sa structure spécifique et de son activité antifongique puissante .
Propriétés
IUPAC Name |
(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRJJAXIHTZHNU-SDUSCBPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















